特兰多拉普利 D5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

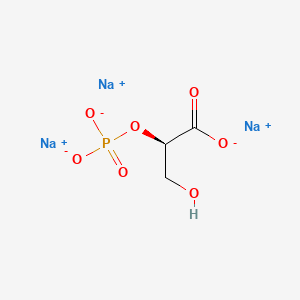

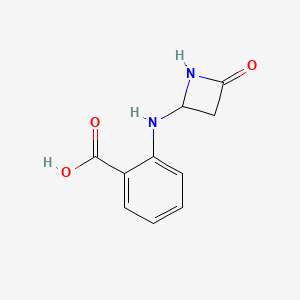

Trandolapril D5 is a deuterated form of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium substitution in Trandolapril D5 enhances its metabolic stability, potentially leading to improved pharmacokinetic properties.

科学研究应用

Trandolapril D5 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Trandolapril.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Studied for its potential to improve the treatment of hypertension and heart failure due to its enhanced metabolic stability.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

作用机制

Mode of Action

Trandolapril D5 acts by competitively inhibiting ACE, preventing the formation of ATII from ATI . It must undergo enzymatic hydrolysis, mainly in the liver, to its biologically active metabolite, trandolaprilat . This inhibition of ACE leads to a decrease in ATII, which in turn reduces blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Trandolapril D5 is the RAAS. By inhibiting ACE and preventing the conversion of ATI to ATII, Trandolapril D5 disrupts the RAAS, leading to a decrease in blood pressure .

Pharmacokinetics

Trandolapril D5 is absorbed rapidly, and its peak plasma levels and area under the curve (AUC) are dose-dependent . It is metabolized in the liver to its biologically active form, trandolaprilat . The drug is excreted in urine (~33% as trandolapril and trandolaprilat) and feces (~66%) . The half-life of elimination for trandolapril is approximately 6 hours, while for trandolaprilat, it is around 22.5 hours .

Action Environment

The action of Trandolapril D5 can be influenced by various environmental factors. For instance, its absorption is slowed with food . In patients with renal impairment, plasma trandolapril and trandolaprilat are approximately 2-fold greater, and renal clearance is decreased . In patients with mild to moderate alcoholic cirrhosis, plasma concentrations of trandolapril and trandolaprilat were 9- and 2-fold greater, respectively .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Trandolapril D5 involves several key steps:

Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt is crystallized to enrich the purity.

Optical Resolution: The racemic mixture is resolved using (−)-dibenzoyl-L-tartaric acid monohydrate.

Reaction with N-Carboxy Anhydride: The resolved benzyl ester reacts with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.

Hydrogenolysis: The benzyl ester undergoes hydrogenolysis to yield crude Trandolapril.

Crystallization: The crude product is crystallized from a mixture of ethanol and diisopropyl ether to obtain highly pure Trandolapril.

Industrial Production Methods: The industrial production of Trandolapril D5 follows similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability.

Types of Reactions:

Oxidation: Trandolapril D5 can undergo oxidation reactions, particularly at the ethyl ester moiety.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted derivatives at the ester group.

相似化合物的比较

Ramipril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Enalapril: An ACE inhibitor that is widely used for hypertension and heart failure.

Lisinopril: Known for its long duration of action and once-daily dosing.

Uniqueness of Trandolapril D5:

Metabolic Stability: The deuterium substitution in Trandolapril D5 enhances its metabolic stability compared to other ACE inhibitors.

Pharmacokinetics: Improved pharmacokinetic properties, potentially leading to better therapeutic outcomes

Trandolapril D5 represents a significant advancement in the field of ACE inhibitors, offering potential benefits in the treatment of hypertension and heart failure. Its unique properties make it a valuable compound for further research and development.

属性

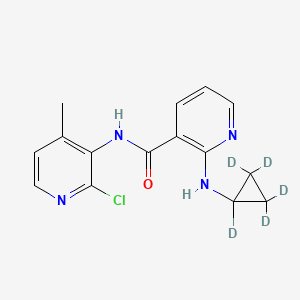

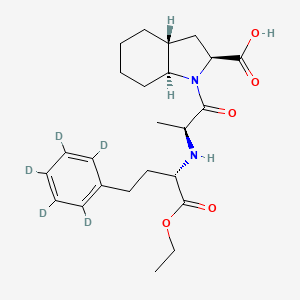

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFJYXUZANRPDJ-YFCLCGKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。